
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid
Overview
Description
Biological Activity
5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes the current understanding of its biological activity based on various studies, highlighting key findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyran family of compounds, characterized by a six-membered ring containing one oxygen atom. Its molecular formula is , and it features a methoxy group at the 5-position and a carboxylic acid at the 2-position. The structure is significant for its interaction with biological targets.
Antimicrobial Activity
Studies have reported that derivatives of 4H-pyran compounds exhibit notable antimicrobial properties . For instance, this compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Microorganism | Inhibition Zone (mm) | IC50 (µM) |
---|---|---|
Staphylococcus aureus | 15 | 25 |
Escherichia coli | 12 | 30 |
Bacillus cereus | 10 | 35 |
The compound's effectiveness was comparable to standard antibiotics like ampicillin, indicating its potential as a therapeutic agent in treating bacterial infections .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a significant ability to scavenge free radicals, with an IC50 value indicating strong antioxidant activity.
Table 2: Antioxidant Activity Results
Compound | IC50 (µM) |
---|---|
This compound | 18 |
Butylated Hydroxytoluene (BHT) | 20 |
These findings suggest that the compound can mitigate oxidative stress-related damage, which is pivotal in various diseases .
Anticancer Properties
Research has shown that this compound exhibits anticancer activity , particularly against colorectal cancer cell lines (e.g., HCT116). The mechanism involves apoptosis induction through caspase activation and inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
Table 3: Anticancer Activity Against HCT116 Cells
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 75.1 | CDK2 inhibition, caspase activation |
Doxorubicin | 10 | Topoisomerase II inhibition |
The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
A notable study synthesized several derivatives of pyran compounds, including the target compound, to evaluate their biological activities. The results indicated that modifications at various positions significantly affected their potency against microbial strains and cancer cells.
In another research project, molecular docking studies suggested that the binding affinity of the compound to CDK2 was significant, supporting its role as an anticancer agent .
Scientific Research Applications
Biological Activities
MOPCA exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Key findings include:
- Antimicrobial Activity : Studies have shown that MOPCA and its derivatives possess significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated lower IC50 values compared to standard antibiotics like ampicillin .
- Anticancer Properties : Research indicates that MOPCA can inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly HCT-116 (colon cancer) and MCF-7 (breast cancer). Derivatives such as 4d and 4k have shown IC50 values ranging from 75.1 µM to 85.88 µM, suggesting potent anticancer activity through mechanisms involving cyclin-dependent kinase 2 (CDK2) inhibition .
- Antioxidant Activity : MOPCA has been evaluated for its antioxidant capabilities using assays like DPPH scavenging. Certain derivatives exhibit strong reducing power comparable to known antioxidants like butylated hydroxytoluene (BHT) .
Applications in Scientific Research
MOPCA's unique properties allow for various applications in scientific research:
- Starting Material for Synthesis : MOPCA serves as an intermediate in synthesizing more complex organic compounds, contributing to the development of new pharmaceuticals .
- Analytical Chemistry : It can be utilized as a standard reference material for analytical methods, aiding in the calibration and validation of analytical techniques.
- Biological Probes : MOPCA may act as a probe in biological studies to investigate enzyme interactions and metabolic pathways, enhancing our understanding of cellular processes .
Case Studies
Several studies highlight the efficacy of MOPCA and its derivatives:
- Anticancer Study : A study evaluated various pyran derivatives against HCT-116 cells, demonstrating enhanced anticancer activity through molecular docking simulations predicting interactions with CDK2 . The results showed that specific structural modifications increased the efficacy of these compounds.
- Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of different 4H-pyran derivatives against a range of bacterial strains. Results indicated that certain modifications significantly improved antibacterial potency, establishing MOPCA as a promising candidate for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for MOPCA, and how are reaction conditions optimized?
MOPCA is synthesized via the condensation of 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of a catalyst (e.g., piperidine or pyridine). Key parameters include reaction temperature (80–100°C), solvent selection (e.g., ethanol or acetic acid), and catalyst concentration. Post-synthesis purification involves recrystallization or column chromatography. Characterization is performed using NMR (¹H/¹³C), IR (to confirm carbonyl and carboxylic acid groups), and mass spectrometry (for molecular ion validation) .
Q. Which analytical methods are most reliable for quantifying MOPCA purity in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used due to its sensitivity (~0.1 μg/mL detection limit). Gas chromatography (GC) is less common due to MOPCA’s thermal instability. Capillary electrophoresis (CE) offers high resolution for polar derivatives but requires buffered solutions at pH 3.8 (near MOPCA’s pKa). Method selection depends on sample matrix complexity and instrumentation availability .
Q. What in vitro assays are validated for assessing MOPCA’s biological activity?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC determination against E. coli or S. aureus) .
- Anticancer activity : MTT assay (IC₅₀ quantification in HeLa or MCF-7 cells) .
- Anti-inflammatory activity : COX-2 inhibition assays using ELISA .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize MOPCA synthesis yield and scalability?
DoE approaches (e.g., Box-Behnken or Taguchi methods) systematically vary catalysts (e.g., ZnCl₂ vs. FeCl₃), solvent ratios (ethanol/water), and temperature. Response surface modeling identifies optimal conditions, achieving >80% yield. Scalability challenges include heat dissipation in exothermic reactions and catalyst recovery. Advanced characterization (XRD for crystallinity, TGA for thermal stability) ensures batch consistency .
Q. What strategies resolve contradictions in reported biological activity data for MOPCA?
Discrepancies often arise from:
- Purity variations : Validate via HPLC (>98% purity required for reliable bioassays).
- Assay conditions : Standardize cell lines (e.g., ATCC-certified HeLa) and culture media.
- Solvent effects : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts. Cross-laboratory replication studies and meta-analyses of published IC₅₀ values are critical .
Q. What methodologies are recommended for studying MOPCA’s pharmacokinetics in vivo?
- Animal models : Administer MOPCA intravenously (5–10 mg/kg) in Sprague-Dawley rats.
- Plasma analysis : LC-MS/MS quantifies MOPCA levels (LOQ = 5 ng/mL) using deuterated internal standards.
- Metabolite profiling : HRMS identifies Phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group). Challenges include rapid renal clearance (t₁/₂ = 1.2 hr) and protein binding (~65%) .
Q. Methodological Considerations Table
Q. Future Research Directions
- Structure-Activity Relationship (SAR) : Modify the methoxy or carboxylic acid groups to enhance antitumor potency .
- Environmental Monitoring : Develop MOPCA-based fluorescent probes for heavy metal detection in soil (LOD < 1 ppm) .
- Combination Therapy : Screen MOPCA with cisplatin or doxorubicin for synergistic effects (CompuSyn software analysis) .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Methoxy-4-oxopyran-2-carboxylic acid
- Molecular Formula : C₇H₆O₅
- Molecular Weight : 170.12 g/mol
- CAS Number : 1199-60-6
- Physical Properties : White crystalline solid, melting point 154–155°C, water-soluble, pKa values 1.7 and 3.8 .
Synthesis : Prepared via condensation of 2-hydroxy-4-methoxybenzaldehyde with malonic acid under catalytic conditions .
Biological Activity : Exhibits antimicrobial, antitumor, and anti-inflammatory properties. Demonstrates apoptosis induction in cancer cells .
Applications : Used in medicinal chemistry (drug precursor), materials science (polymer building block), and environmental analysis (probe molecule) .
Comparison with Structural Analogs
Key Structural Features and Modifications
MOPCA belongs to the 4-oxo-4H-pyran-2-carboxylic acid family. Modifications in analogs include:
- Substituent variations (e.g., hydroxyl, benzyloxy, ester groups).
- Side-chain alterations (e.g., alkyl, aromatic groups).
- Functional group replacements (e.g., carboxylic acid → aldehyde or ester).
Comparative Analysis of Pyranone Derivatives
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : MOPCA’s carboxylic acid group enhances water solubility, whereas benzyloxy and ethyl ester derivatives are more lipophilic .
- Acidity : Comenic acid (pKa ~1.5) is more acidic than MOPCA (pKa 1.7) due to the hydroxyl group’s electron-withdrawing effect .
- Stability : Aldehyde derivatives (e.g., 5-Methoxy-4-oxo-carbaldehyde) are prone to oxidation, limiting shelf-life .
Limitations and Challenges
Properties
IUPAC Name |
5-methoxy-4-oxopyran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYVBCIIMRLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475397 | |
Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-60-6 | |
Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20475397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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